molecular formula C16H25NO2 B1403893 [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid CAS No. 1797082-24-6

[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

Cat. No.: B1403893
CAS No.: 1797082-24-6
M. Wt: 263.37 g/mol
InChI Key: VUWDXPVXJGMUFT-UHFFFAOYSA-N
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Description

[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid: is an organic compound with the molecular formula C16H25NO2. This compound is characterized by a cyclohexyl ring substituted with a tert-butyl group and a pyrrole ring, along with an acetic acid moiety. It is used in various scientific research areas due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Attachment of the Pyrrole Ring: The pyrrole ring is attached using pyrrole derivatives under specific reaction conditions.

    Incorporation of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the development of new materials and catalysts.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic applications in drug discovery and development.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions lead to various biological effects, such as anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

    4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexane: Similar structure but lacks the acetic acid moiety.

    4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexanol: Contains a hydroxyl group instead of the acetic acid group.

Uniqueness:

  • The presence of the acetic acid moiety in [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid enhances its solubility and reactivity compared to similar compounds.
  • The combination of the tert-butyl group, pyrrole ring, and acetic acid moiety provides unique chemical and biological properties .

Properties

IUPAC Name

2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)13-6-8-16(9-7-13,12-14(18)19)17-10-4-5-11-17/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWDXPVXJGMUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 2
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 3
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 4
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 5
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 6
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

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